molecular formula C6H8B2O4 B1205864 1,4-Benzenediboronic acid CAS No. 4612-26-4

1,4-Benzenediboronic acid

Cat. No.: B1205864
CAS No.: 4612-26-4
M. Wt: 165.75 g/mol
InChI Key: BODYVHJTUHHINQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4-Benzenediboronic acid, also known as 1,4-Phenylenediboronic Acid, is primarily used in chemical reactions as a reagent .

Mode of Action

This compound is known to participate in various chemical reactions. For instance, it is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, Scholl cyclizations, and Suzuki-Miyaura cross-coupling reactions . In the presence of caffeic acid, this compound forms a complex that undergoes an electrochemical oxidation process .

Biochemical Pathways

As a chemical reagent, this compound is involved in the formation of covalent organic frameworks (COFs) and other complex organic molecules . It participates in the synthesis of these structures, affecting the pathways that lead to the formation of new compounds .

Pharmacokinetics

Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation .

Result of Action

The primary result of the action of this compound is the formation of new chemical compounds. For instance, it is used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in the formation of fluorescence and solution-processable coordination polymers .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the formation of covalent organic frameworks (COFs) using this compound can be influenced by factors such as temperature and the presence of other reactants .

Biochemical Analysis

Biochemical Properties

1,4-Benzenediboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and polyols. This property makes it a valuable tool in the design of sensors and drug delivery systems. It interacts with enzymes, proteins, and other biomolecules through boronate ester formation. For instance, it can bind to the hydroxyl groups of serine and threonine residues in proteins, affecting their function and stability . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, which are crucial for cell signaling . By binding to specific proteins, it can alter their conformation and function, leading to changes in gene expression and metabolic flux. For example, this compound can modulate the activity of glucose transporters, impacting cellular glucose uptake and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boronate esters with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to adverse effects, including tissue damage and organ toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, it can influence the levels of metabolites by altering enzyme activity and gene expression . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine its localization and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediboronic acid can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with hydrochloric acid . The reaction conditions are as follows:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1,4-Benzenediboronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Benzenediboronic acid can be compared with other similar compounds, such as:

    1,3-Benzenediboronic acid: This compound has boronic acid groups at the 1 and 3 positions of the benzene ring, whereas this compound has them at the 1 and 4 positions.

    4,4’-Biphenyldiboronic acid: This compound consists of two benzene rings connected by a single bond, with boronic acid groups at the 4 positions of each ring.

This compound is unique in its ability to form stable covalent bonds with diols, making it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

(4-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYVHJTUHHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676566-94-2
Record name Boronic acid, B,B′-1,4-phenylenebis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676566-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20963507
Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4612-26-4
Record name 4612-26-4
Source DTP/NCI
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Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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